molecular formula C21H24ClN3O3 B236982 METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Cat. No.: B236982
M. Wt: 401.9 g/mol
InChI Key: XFSJYUSZYIEEFZ-UHFFFAOYSA-N
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Description

METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a benzoate ester, a chlorophenyl group, and an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step involves the acylation of the benzoate ester with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the ethylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the intermediate product and 4-ethylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 3-{[(3-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
  • Methyl 3-{[(3-fluorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Uniqueness

METHYL 3-(3-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24ClN3O3/c1-3-24-9-11-25(12-10-24)19-8-7-16(21(27)28-2)14-18(19)23-20(26)15-5-4-6-17(22)13-15/h4-8,13-14H,3,9-12H2,1-2H3,(H,23,26)

InChI Key

XFSJYUSZYIEEFZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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